Sanguinarine sulfate

Descripción general

Descripción

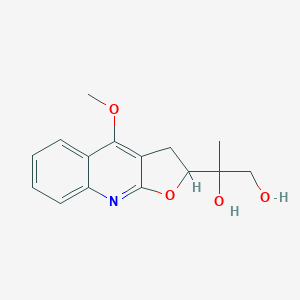

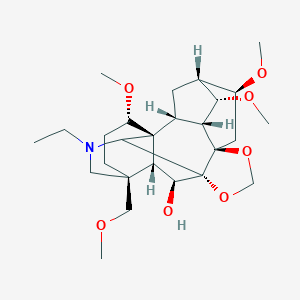

Sanguinarine is a benzophenanthridine alkaloid derived from rhizomes of the plant species Sanguinaria canadensis . It can exist in the cationic iminium and neutral alkanolamine forms . Sanguinarine is an excellent DNA and RNA intercalator where only the iminium ion binds . Both forms of the alkaloid show binding to functional proteins like serum albumins, lysozyme, and hemoglobin .

Synthesis Analysis

Sanguinarine is a bioactive compound as a quaternary benzophenanthridine alkaloid from the plant of the Macleaya cordata, Papaveraceae family . The availability of the complete set of genes involved in sanguinarine synthesis would allow for improving not only the enzymatic catalysis by gene edition but also the internal cell traffic of intermediaries, resulting in more efficient production .

Molecular Structure Analysis

Sanguinarine occurs either as chloride or sulfate crystalline salts and both are orange-red colored. It is sparingly soluble in aqueous conditions but highly soluble in many organic solvents .

Chemical Reactions Analysis

Under physiological conditions, there is an equilibrium between the quaternary cation (SG +) and a pseudobase (SGOH) forms of Sanguinarine . In the gastrointestinal tract, Sanguinarine is converted to dihydrosanguinarine (DHSG) .

Physical And Chemical Properties Analysis

Sanguinarine exhibits bright fluorescence . The equilibrium constant between SG + and SGOH is pKa = 8.06, while fluorescence of DHSG exhibited no changes in the pH range 5–12 .

Aplicaciones Científicas De Investigación

Animal Nutrition : Sanguinarine supplementation in broiler diets improves intestinal morphology and microbiota, enhancing growth performance (Liu et al., 2020).

Cellular Activation : It activates metabolic pathways in human oral cells, potentially increasing mutagenic effects (Karp et al., 2005).

Anti-inflammatory Properties : Sanguinarine exhibits anti-inflammatory effects, supporting its naturopathic use in treating human inflammatory diseases (Niu et al., 2012).

Angiogenesis Suppression : It suppresses angiogenesis, particularly in dental applications, by blocking VEGF-induced Akt activation (Eun & Koh, 2004).

Dental Care Applications : Its biological activities suggest potential use in dental fillings and other dental care products (Walterová et al., 1995).

Anticancer Potential : Sanguinarine shows promise in inhibiting cancer cell growth and sensitizing them to chemotherapeutics, indicating potential in plant-derived treatments for malignancies (Achkar et al., 2017).

Antitumor Activities : It displays anticancer properties with benefits from antimicrobial, antifungal, and anti-inflammatory effects (Slaninová et al., 2014).

Dental Plaque Reduction : Sanguinarine has high specificity and retention in dental plaque, contributing to anti-plaque efficacy (Southard et al., 1984).

Treatment for Melanoma : It reduces melanoma tumor burden and exhibits antiangiogenic activity, supporting its potential as a treatment for melanoma skin cancer (De Stefano et al., 2009).

Antiplatelet Agent : Sanguinarine acts as an antiplatelet agent, potentially offering therapeutic potential for cardiovascular diseases related to platelet aggregation (Jeng et al., 2007).

Cancer Cell Apoptosis : It induces apoptosis and necrosis in cancer cells, mediated by reactive oxygen species production and mitochondrial membrane depolarization (Chang et al., 2007).

Nucleic Acid Binding : Its strong binding properties with nucleic acids and photochemical changes underlie its anticancer activity (Kumar & Hazra, 2014).

Cytotoxicity in Melanoma : It shows cytotoxicity against melanoma cells through nuclear accumulation and mitochondrial depolarization (Serafim et al., 2008).

Combating Multidrug Resistance : Sanguinarine combats multidrug resistance in cervical cancer cells via bimodal cell death mechanisms (Ding et al., 2002).

Oral Health : A sanguinarine-containing mouthrinse reduces plaque formation and retards gingivitis development (Wennström & Lindhe, 1985).

Phototoxicity : It is phototoxic to mosquito larvae due to photosensitization properties, showing potential as a commercial drug (Arnason et al., 1992).

Metabolic Complexity : Its metabolism is complex, influenced by aryl hydrocarbon receptor signaling pathways (Dvořák & Šimánek, 2007).

Sustainable Production : Hairy root cultures in Macleaya cordata plants show potential for sustainable sanguinarine production (Huang et al., 2018).

Dentifrice Study : A sanguinarine-containing dentifrice showed no long-term plaque or gingivitis reduction (Mauriello & Bader, 1988).

Ulcerative Colitis Treatment : Sanguinarine reduces mortality, body weight loss, and colonic mucosal injury in ulcerative colitis, likely by attenuating inflammation (Niu et al., 2013).

Safety And Hazards

Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . Epidemic dropsy is a disease that results from ingesting sanguinarine . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .

Propiedades

IUPAC Name |

hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZBWCCJLPCEQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230057 | |

| Record name | Sanguinarine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanguinarine sulfate | |

CAS RN |

8006-58-4 | |

| Record name | Sanguinarine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sanguinarine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sanguinarine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)